Cas no 1551572-61-2 (2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one)

2-Chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one is a halogenated aromatic ketone with a molecular formula of C9H7ClF2O. This compound features a reactive chloroacetyl group adjacent to a difluorinated and methyl-substituted phenyl ring, making it a versatile intermediate in organic synthesis. Its structural properties enable selective functionalization, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-withdrawing fluorine and chlorine atoms enhances its reactivity in nucleophilic substitution and condensation reactions. The compound’s stability under controlled conditions and high purity make it suitable for precision applications in research and industrial processes. Its well-defined molecular architecture supports consistent performance in synthetic pathways.
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one structure
1551572-61-2 structure
Product name:2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
CAS No:1551572-61-2
MF:C9H7ClF2O
MW:204.601088762283
CID:6361609
PubChem ID:82818961

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
    • Ethanone, 2-chloro-1-(2,6-difluoro-3-methylphenyl)-
    • AKOS021137442
    • EN300-1967651
    • 1551572-61-2
    • Inchi: 1S/C9H7ClF2O/c1-5-2-3-6(11)8(9(5)12)7(13)4-10/h2-3H,4H2,1H3
    • InChI Key: FMVOKQXOZAGNFM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=C(F)C=CC(C)=C1F)CCl

Computed Properties

  • Exact Mass: 204.0153489g/mol
  • Monoisotopic Mass: 204.0153489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.302±0.06 g/cm3(Predicted)
  • Boiling Point: 253.7±35.0 °C(Predicted)

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967651-5.0g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
5g
$3645.0 2023-06-02
Enamine
EN300-1967651-0.25g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
0.25g
$708.0 2023-09-16
Enamine
EN300-1967651-1.0g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
1g
$1256.0 2023-06-02
Enamine
EN300-1967651-5g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
5g
$2235.0 2023-09-16
Enamine
EN300-1967651-10g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
10g
$3315.0 2023-09-16
Enamine
EN300-1967651-0.1g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
0.1g
$678.0 2023-09-16
Enamine
EN300-1967651-0.5g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
0.5g
$739.0 2023-09-16
Enamine
EN300-1967651-0.05g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
0.05g
$647.0 2023-09-16
Enamine
EN300-1967651-2.5g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
2.5g
$1509.0 2023-09-16
Enamine
EN300-1967651-10.0g
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one
1551572-61-2
10g
$5405.0 2023-06-02

Additional information on 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one

2-Chloro-1-(2,6-Difluoro-3-Methylphenyl)Ethan-1-One: A Comprehensive Overview

2-Chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one, also known by its CAS number 1551572-61-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorinated ketone group attached to a substituted aromatic ring. The presence of chlorine and fluorine atoms in the molecule contributes to its distinct chemical properties, making it a valuable compound for various applications.

The molecular structure of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one consists of a ketone group (C=O) at the 1-position of an ethane chain. The aromatic ring is substituted with chlorine at the 2-position and fluorine atoms at the 2 and 6 positions, along with a methyl group at the 3-position. This substitution pattern not only influences the compound's stability but also plays a crucial role in its reactivity and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique combination of electron-withdrawing groups (chlorine and fluorine) and an electron-donating methyl group creates a balance that can be exploited in designing bioactive molecules. For instance, researchers have explored its role as a building block in synthesizing novel kinase inhibitors, which are critical in treating various diseases, including cancer.

In terms of synthesis, 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one can be prepared through several routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring under acidic conditions. The presence of electron-withdrawing groups on the aromatic ring facilitates the reaction by activating the ring towards electrophilic substitution. Another approach involves nucleophilic aromatic substitution, where a suitable nucleophile replaces a leaving group on the aromatic ring.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 90°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. Additionally, its stability under normal storage conditions ensures its usability in both laboratory and industrial settings.

From an environmental perspective, understanding the degradation pathways of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one is crucial for assessing its impact on ecosystems. Recent research has shown that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is vital for ensuring safe handling and disposal practices in industrial applications.

In conclusion, 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one (CAS No: 1551572-61-2) is a versatile compound with promising applications in pharmaceuticals and organic synthesis. Its unique structure and chemical properties make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and material science.

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